Baseline Scaffold Activity: CDK1/Cyclin B Inhibition Provides Reference Point for Derivative Potency Assessment
The unsubstituted pyrido[3,2-d]pyrimidin-4(3H)-one scaffold exhibits measurable but modest kinase inhibitory activity, providing an essential baseline reference for evaluating potency improvements achieved through subsequent derivatization. Against human CDK1/cyclin B, the scaffold demonstrates an IC50 of 12,000 nM [1]. Against Plasmodium falciparum cyclin-dependent protein kinase Pfmrk, the IC50 is 3,500 nM, and against PfPK5 it is 130,000 nM [1]. These micromolar-range baseline activities serve as critical comparators when assessing the >100-fold potency enhancements achieved via C-7 substitution described in comparative studies.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12,000 nM (CDK1/cyclin B); IC50 = 3,500 nM (Pfmrk); IC50 = 130,000 nM (PfPK5) |
| Comparator Or Baseline | No direct comparator; serves as baseline reference for derivative studies |
| Quantified Difference | Not applicable; baseline measurement only |
| Conditions | Biochemical enzyme inhibition assays; human CDK1/cyclin B and P. falciparum cyclin-dependent kinases |
Why This Matters
This establishes the quantitative baseline for scaffold activity, enabling users to verify that their derivatization strategy achieves meaningful potency gains relative to the unsubstituted core.
- [1] BindingDB Entry BDBM50409725 (CHEMBL1213804). Inhibition of human Cyclin-dependent kinase 1/cyclin B; Pfmrk; PfPK5. Accessed 2026. View Source
